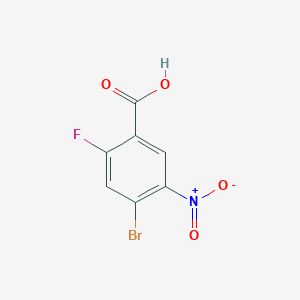

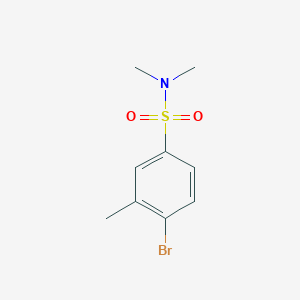

4-溴-N,N,3-三甲基苯磺酰胺

描述

The compound "4-bromo-N,N,3-trimethylbenzenesulfonamide" is not directly studied in the provided papers. However, the papers do discuss various brominated benzenesulfonamides, which share structural similarities with the compound . These compounds are part of a broader class of sulfonamides that have been synthesized and characterized for different applications, including their potential biological activities and physical properties .

Synthesis Analysis

The synthesis of brominated benzenesulfonamides typically involves the reaction of a suitable benzenesulfonyl chloride with an amine or other nucleophiles. For instance, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, followed by further reactions with different electrophiles . Similarly, N-benzyl-4-methylbenzenesulfonamides were prepared via a two-step process starting from 4-methylbenzenesulfonyl chloride . These methods could potentially be adapted for the synthesis of "4-bromo-N,N,3-trimethylbenzenesulfonamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of brominated benzenesulfonamides are characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, was determined by single-crystal X-ray diffraction . These studies provide detailed information on bond lengths, bond angles, and the overall geometry of the molecules, which are essential for understanding their reactivity and interactions with biological targets.

Chemical Reactions Analysis

Brominated benzenesulfonamides can participate in various chemical reactions due to the presence of the reactive bromine atom and the sulfonamide group. For instance, N,N-dibromobenzenesulfonamide has been used as a brominating agent for carbanionic substrates . The reactivity of these compounds can be exploited in synthetic chemistry to create new molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzenesulfonamides, such as solubility, melting points, and stability, are influenced by their molecular structure. These properties are important for their practical applications, including their use as reagents in organic synthesis or as potential pharmaceuticals. For example, the solubility and stability of sodium N-bromo-p-nitrobenzenesulfonamide make it a useful titrant in analytical chemistry .

科学研究应用

HIV-1 Infection Prevention

甲基苯磺酰胺衍生物,包括带溴原子的衍生物,已被研究用于HIV-1感染预防。一项特定研究合成了一种新化合物,4-甲基-N-(1-(5-溴-2-((4-氯苯甲氧基)苯甲基)哌啶-4-基)-N-乙基苯磺酰胺,显示出作为药物开发候选物的潜力(Cheng De-ju, 2015)。

癌症光动力疗法

含有4-溴-N,N,3-三甲基苯磺酰胺的化合物已被探索用于光动力疗法的应用,这是一种治疗癌症的方法。例如,一种苯磺酰胺衍生物取代的锌酞菁表现出高单线态氧量子产率,使其有望作为癌症治疗中的II型光敏剂(Pişkin, Canpolat, & Öztürk, 2020)。

分析化学应用

在分析化学中,苯磺酰胺衍生物,包括带溴原子的衍生物,已被用作氧化滴定剂。例如,N-溴-p-硝基苯磺酰胺钠被报道用于各种化合物的直接滴定,展示了在过程中的简单性和准确性(Gowda et al., 1983)。

有机合成

在有机合成中,N-烷基-N-烯丙基-2-溴苯磺酰胺已被用交叉烯烃酰胺化与各种烯烃。这一过程,随后进行自由基环化,已被用于生产4-取代苯并噻唑,表明在合成有机化学中具有重要的实用性(Feuillastre, Pelotier, & Piva, 2013)。

酶抑制

对N-取代-(4-溴苯基)-4-乙氧基苯磺酰胺的研究表明它们作为酶抑制剂的潜力。这些化合物显示出对乙酰胆碱酯酶和α-葡萄糖苷酶的显著抑制活性,暗示在治疗治疗中的潜在应用(Riaz, 2020)。

安全和危害

Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors of “4-bromo-N,N,3-trimethylbenzenesulfonamide”. Contact with skin and eyes should be avoided, and personal protective equipment should be used. In case of accidental ingestion or inhalation, immediate medical attention is required .

作用机制

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-N,N,3-trimethylbenzenesulfonamide. For instance, the sulfonamide bond might be susceptible to hydrolysis under acidic or basic conditions. Additionally, the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols .

属性

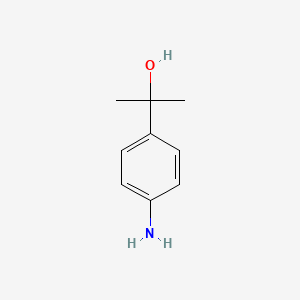

IUPAC Name |

4-bromo-N,N,3-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-7-6-8(4-5-9(7)10)14(12,13)11(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCXIBTWBKTRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

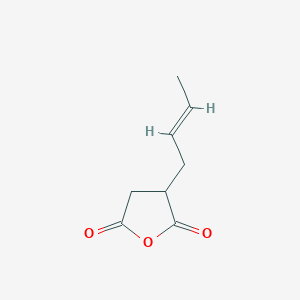

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428970 | |

| Record name | 4-Bromo-N,N,3-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N,N,3-trimethylbenzenesulfonamide | |

CAS RN |

849532-31-6 | |

| Record name | 4-Bromo-N,N,3-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)